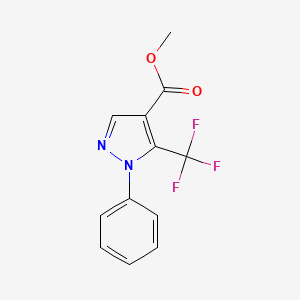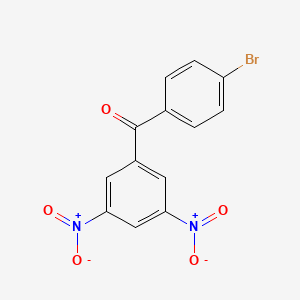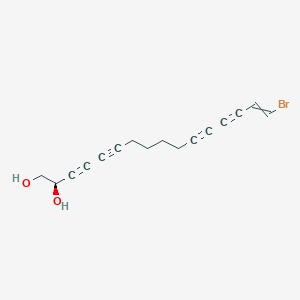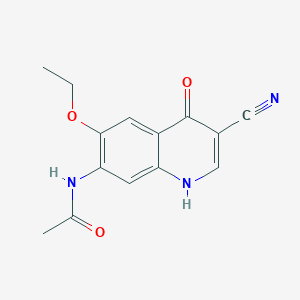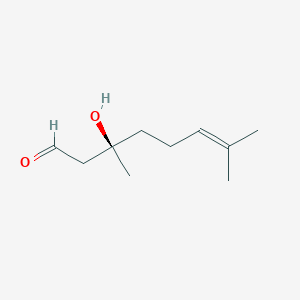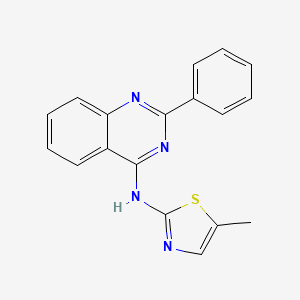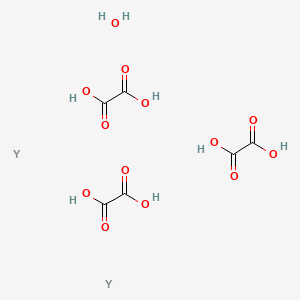
Oxalic acid--yttrium--water (3/2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid–yttrium–water (3/2/1) is a coordination compound that consists of oxalic acid, yttrium, and water in a specific molar ratio
準備方法
Synthetic Routes and Reaction Conditions
The preparation of oxalic acid–yttrium–water (3/2/1) typically involves the reaction of yttrium salts with oxalic acid in an aqueous medium. The reaction can be carried out under controlled conditions to ensure the formation of the desired compound. For instance, yttrium nitrate or yttrium chloride can be reacted with oxalic acid in water, followed by controlled crystallization to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of oxalic acid–yttrium–water (3/2/1) may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would include the dissolution of yttrium salts in water, addition of oxalic acid, and subsequent crystallization and purification steps to isolate the compound. The use of automated systems and precise control of reaction parameters are essential for consistent quality and yield.
化学反応の分析
Types of Reactions
Oxalic acid–yttrium–water (3/2/1) can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where the oxalic acid component may act as a reducing agent.
Substitution Reactions: The yttrium center can undergo ligand exchange reactions, where the coordinated water molecules or oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxalic acid–yttrium–water (3/2/1) include strong acids and bases, oxidizing agents, and other metal salts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving oxalic acid–yttrium–water (3/2/1) depend on the specific reaction conditions. For example, oxidation reactions may yield carbon dioxide and water, while substitution reactions may produce new coordination compounds with different ligands .
科学的研究の応用
Oxalic acid–yttrium–water (3/2/1) has several scientific research applications, including:
Materials Science: The compound is used in the synthesis of advanced materials, such as yttrium-based metal-organic frameworks (MOFs) and nanomaterials.
Chemistry: It serves as a precursor for the preparation of other yttrium compounds and as a reagent in various chemical reactions.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a component in drug delivery systems.
Industry: The compound is utilized in the production of high-purity yttrium oxide, which is essential for manufacturing phosphors, ceramics, and other high-tech materials
作用機序
The mechanism by which oxalic acid–yttrium–water (3/2/1) exerts its effects involves the coordination of oxalic acid and water molecules to the yttrium center. This coordination influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .
類似化合物との比較
Similar Compounds
Similar compounds to oxalic acid–yttrium–water (3/2/1) include other yttrium coordination compounds with different ligands, such as:
- Yttrium oxalate
- Yttrium carbonate
- Yttrium acetate
Uniqueness
Oxalic acid–yttrium–water (3/2/1) is unique due to its specific molar ratio and the presence of both oxalic acid and water as ligands.
特性
CAS番号 |
252900-41-7 |
|---|---|
分子式 |
C6H8O13Y2 |
分子量 |
465.93 g/mol |
IUPAC名 |
oxalic acid;yttrium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Y/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
InChIキー |
RYSGCDWGRPPZSJ-UHFFFAOYSA-N |
正規SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Y].[Y] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


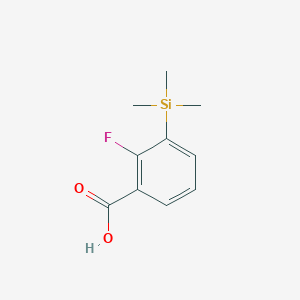
![Benzoic acid, 4-[[(trimethylsilyl)ethynyl]thio]-, methyl ester](/img/structure/B12579376.png)
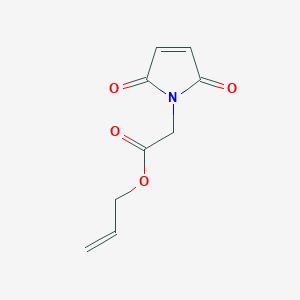
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
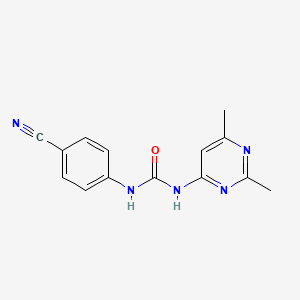
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
